molecular formula C13H17NO3 B14493050 N-Phenacyl ethyl urethane CAS No. 63982-23-0

N-Phenacyl ethyl urethane

Cat. No.: B14493050
CAS No.: 63982-23-0
M. Wt: 235.28 g/mol
InChI Key: PMTWRLWULCXDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origins and Chemical Classification within the Urethane (B1682113) and Phenacyl Compound Families

N-Phenacyl ethyl urethane is a chemical entity that integrates the characteristic functional groups of both urethanes (also known as carbamates) and phenacyls. The urethane group consists of a carbonyl group flanked by an ether and an amine linkage (-O-C(=O)-N-), while the phenacyl group is characterized by a phenyl ring attached to a carbonyl group, which is itself connected to a methylene (B1212753) group (-C(=O)CH₂-Ph).

Structurally, this compound is an N-substituted derivative of ethyl carbamate (B1207046), where one of the hydrogen atoms of the amino group is replaced by a phenacyl moiety. Conversely, it can also be viewed as a derivative of 2-amino-1-phenylethan-1-one (a phenacylamine), where the amino group is acylated with an ethoxycarbonyl group. This dual identity places it within the broader class of N-acyl-α-amino ketones. uni.lu

The synthesis of related urethane compounds can be achieved through various methods, including the reaction of an amine with a chloroformate, such as phenyl chloroformate, in the presence of a base like pyridine. prepchem.com While a specific named synthesis for this compound is not prominently documented, its structure suggests that it could be prepared by reacting 2-amino-1-phenylethan-1-one with ethyl chloroformate.

Rationale for Academic Investigation of this compound Systems

The academic interest in this compound and related systems stems from the versatile chemical reactivity and potential applications of its constituent functional groups. The phenacyl group, for instance, is a well-established photo-removable protecting group in organic synthesis. This property allows for the controlled release of a protected amine under specific light conditions, a valuable tool in the synthesis of complex molecules and in chemical biology. researchgate.net

Furthermore, the N-acyl-α-amino ketone framework, to which this compound belongs, serves as a crucial intermediate in the synthesis of various biologically active heterocyclic compounds. uni.luresearchgate.net A key reaction of N-phenacylurethanes is their intramolecular cyclodehydration to form 2(3H)-oxazolones, which are important building blocks in medicinal chemistry. nih.gov The investigation of this compound can, therefore, provide insights into the synthesis and reactivity of these valuable heterocyclic systems.

Overview of Current Research Landscape Pertaining to Phenacyl-Containing Urethanes

The current research landscape for phenacyl-containing urethanes is primarily focused on their application as synthetic intermediates and their role in photochemistry. A notable area of research involves the use of phenacyl urethanes in photocatalytic deprotection protocols. researchgate.net These methods offer mild and selective conditions for the removal of the phenacyl protecting group, often utilizing visible light and a photocatalyst. researchgate.net

Research into N-acyl-α-amino ketones, the broader class that includes this compound, is active, with studies exploring their synthesis and their use as precursors to bioactive molecules. uni.luresearchgate.net For example, derivatives of N-acyl-α-amino ketones have been synthesized and evaluated for their potential biological activities. uni.luresearchgate.net The synthesis of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates, which share the phenacyl moiety, has been reported, and these compounds have been investigated for their cytotoxic properties. nih.gov While direct research on this compound is not extensively published, the ongoing studies on related structures underscore the continued interest in the chemistry of phenacyl-containing compounds.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃PubChem
Molecular Weight 233.26 g/mol PubChem
IUPAC Name ethyl N-(2-oxo-2-phenylethyl)carbamatePubChem
SMILES CCOC(=O)NCC(=O)C1=CC=CC=C1PubChem
InChI InChI=1S/C11H13NO3/c1-2-15-11(14)12-8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)PubChem
Predicted XLogP3 1.6PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 5PubChem

This table contains computationally predicted data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63982-23-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl N-(3-oxo-4-phenylbutyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-2-17-13(16)14-9-8-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)

InChI Key

PMTWRLWULCXDOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for N Phenacyl Ethyl Urethane and Analogous Structures

Synthesis of the Urethane (B1682113) Moiety

The formation of the urethane linkage is a cornerstone of polymer chemistry and organic synthesis. acs.orgmdpi.com The approaches to creating this functional group can be broadly categorized into methods that utilize isocyanates and those that circumvent their use, often termed non-isocyanate routes.

Isocyanate-Based Routes to Ethyl Urethane Linkages

The most traditional and widely utilized method for forming urethane bonds is the reaction of an isocyanate with an alcohol. acs.orgmdpi.com This polyaddition reaction is highly efficient and forms the basis for the production of most polyurethane materials. acs.org The reaction involves the nucleophilic attack of the hydroxyl group from the alcohol onto the electrophilic carbon of the isocyanate group (-N=C=O).

The general reaction can be catalyzed by various compounds, including tertiary amines and organotin compounds, to increase the reaction rate. acs.orgnih.gov For the synthesis of a simple ethyl urethane linkage, an appropriate isocyanate is reacted with ethanol. For instance, reacting phenyl isocyanate with ethanol yields ethyl phenylcarbamate. mdpi.comnih.gov

General Reaction Scheme: R-N=C=O + R'-OH → R-NH-CO-OR'

Reactant 1 (Isocyanate)Reactant 2 (Alcohol)Product (Urethane)Catalyst (Example)
Phenyl IsocyanateEthanolEthyl PhenylcarbamateDibutyltin dilaurate
1,6-Hexamethylene diisocyanate (HDI)1,4-ButanediolPolyurethaneTertiary Amine
4,4′-Methylene diphenyl diisocyanate (MDI)Polyether PolyolPolyurethaneStannous-based organic compounds

The reactivity of the isocyanate is influenced by the electronic nature of its substituent; aromatic isocyanates generally exhibit higher reactivity than aliphatic ones. acs.org

Non-Isocyanate Pathways for Urethane Formation

Growing environmental and safety concerns regarding the use of toxic isocyanates and their phosgene precursors have spurred the development of non-isocyanate polyurethanes (NIPUs). mtak.huiaea.orgresearchgate.net These "green" methods offer safer alternatives for creating urethane linkages.

One of the most prominent non-isocyanate routes involves the reaction of cyclic carbonates (particularly five- and six-membered rings) with amines. researchgate.netnih.gov The aminolysis of a cyclic carbonate results in the formation of a hydroxyurethane, which contains both a urethane bond and a hydroxyl group. mtak.huresearchgate.net This pathway avoids toxic reagents and is insensitive to moisture. researchgate.net

Another significant non-isocyanate method is the polycondensation reaction involving transurethanization. This can involve the reaction of a bishydroxyurethane monomer in the presence of a catalyst, such as Bismuth(III) chloride (BiCl₃), which has been identified as a promising green alternative to tin-based catalysts. mdpi.com

MethodReactantsKey FeaturesResulting Product
Cyclic Carbonate Aminolysis Multifunctional cyclic carbonates, DiaminesIsocyanate-free, moisture-insensitive, forms hydroxyl groups alongside urethanes. mtak.huresearchgate.netnih.govPolyhydroxyurethane (PHU)
Transurethanization Polycondensation Dialkyl urethanes, Diols; or self-polycondensation of bishydroxyurethane monomersAvoids phosgenes and isocyanates; can be catalyzed by green catalysts like BiCl₃. mdpi.comPolyurethane

These alternative routes are central to the development of more sustainable and environmentally friendly polyurethane materials. iaea.org

Condensation Reactions Involving Urea (B33335) and Alcohols for Urethane Precursors

Urethane precursors can also be synthesized through the condensation of urea with alcohols. This process typically requires heating the reactants, often under pressure and sometimes with a catalyst, to drive the reaction. When urea is heated with an excess of an alcohol, such as ethanol, an oily or resinous product containing urethane linkages can be formed. google.com The reaction proceeds through the initial formation of a urethane-like body, which can be further converted upon continued heating. google.com

For example, heating ethyl alcohol and urea in a pressure vessel can yield a product that, after purification, contains the desired urethane structure. google.com Similarly, polyurethanes can be prepared by reacting urea with a hydroxy carbamate (B1207046) in the presence of a Lewis acid catalyst. google.com Another documented synthesis involves reacting N,N'-diphenyl urea with ethyl carbamate in ethanol at elevated temperatures to produce N-phenyl carbamic acid ethyl ester. prepchem.com

Introduction of the Phenacyl Group

Once the ethyl urethane moiety is formed, the next step in synthesizing N-Phenacyl ethyl urethane is the introduction of the phenacyl group onto the nitrogen atom of the urethane.

N-Alkylation Reactions Utilizing Phenacyl Halides

The most direct and common method for introducing a phenacyl group onto a nitrogen atom is through N-alkylation using a phenacyl halide, such as phenacyl bromide or phenacyl chloride. tandfonline.comsci-hub.ru This reaction is a type of nucleophilic aliphatic substitution, where the nitrogen atom of the amine or amide acts as the nucleophile and attacks the α-carbon of the phenacyl halide, displacing the halide ion. wikipedia.org

Phenacyl bromides are particularly effective and versatile building blocks in organic synthesis for creating a wide range of heterocyclic and other biologically important compounds. tandfonline.comsci-hub.runih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net

General Reaction Scheme: R-NH-CO-OEt + Ph-CO-CH₂-Br + Base → R-N(CH₂-CO-Ph)-CO-OEt + Base·HBr

This method is widely applicable for the alkylation of various primary and secondary amines and amides. wikipedia.orgresearchgate.net The choice of solvent and base can be optimized to achieve high yields.

Amine/Amide SubstrateAlkylating AgentBase (Example)Solvent (Example)Product Type
Ethyl UrethanePhenacyl BromideSodium Bicarbonate (NaHCO₃) researchgate.netWater researchgate.netThis compound
AnilineBenzyl BromideSodium Bicarbonate (NaHCO₃)Water researchgate.netN-Benzylaniline
PyrrolePhenacyl BromidePotassium Carbonate (K₂CO₃)AcetoneN-Phenacylpyrrole

While effective, this reaction can sometimes lead to overalkylation, especially with primary amines, though this is not a concern when starting with a secondary nitrogen like that in a substituted urethane. wikipedia.org

Alternative Synthetic Approaches for Incorporating the Phenacyl Moiety

While N-alkylation with phenacyl halides is the predominant method, other strategies can be considered for incorporating the phenacyl moiety. Phenacyl bromides themselves can be synthesized through various routes, such as the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in water, offering a non-transition metal-catalyzed approach to the key reagent. rsc.org

Alternative alkylating agents to phenacyl halides could be employed, although they are less common. For laboratory purposes, N-alkylation is a robust and well-understood transformation. wikipedia.org The versatility and reactivity of phenacyl bromide make it an ideal intermediate for attaching the phenacyl group to a wide array of nitrogen-containing scaffolds. tandfonline.comnih.gov

Multicomponent Reaction (MCR) Approaches for Phenacyl-Urethane Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to diverse molecular scaffolds. mdpi.comsciforum.net Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools for generating molecular diversity and have the potential to be adapted for the synthesis of phenacyl-urethane type structures. mdpi.comwikipedia.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.orgmdpi.com To generate a scaffold related to this compound, one could envision a reaction utilizing 2-aminoacetophenone as the amine component. The resulting product would incorporate the phenacyl moiety directly from one of the starting materials. The general mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This activated iminium ion undergoes nucleophilic attack by the isocyanide, followed by the addition of the carboxylate anion. The final product is formed after an intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.org

Table 1: Hypothetical Ugi Reaction for a Phenacyl-Containing Bis-Amide

Reactant 1 (Amine) Reactant 2 (Carbonyl) Reactant 3 (Acid) Reactant 4 (Isocyanide) Potential Product Scaffold

The Passerini three-component reaction (P-3CR) is another significant IMCR that yields α-acyloxy amides from the combination of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. wikipedia.orgacs.orgbenthamdirect.com This reaction could be employed to synthesize structures containing a phenacyl ester group linked to an amide. For instance, using a carboxylic acid that contains the phenacyl structure, such as benzoylformic acid, would lead to a product with the desired phenacyl substructure. The Passerini reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a trimolecular, concerted mechanism. sciforum.netwikipedia.org

Table 2: Hypothetical Passerini Reaction for a Phenacyl-Containing α-Acyloxy Amide

Reactant 1 (Carbonyl) Reactant 2 (Acid) Reactant 3 (Isocyanide) Potential Product Scaffold

While direct literature examples for the synthesis of this compound itself via MCRs are not prominent, the versatility and broad substrate scope of reactions like Ugi and Passerini make them highly adaptable for creating libraries of analogous and derivative structures. mdpi.comwikipedia.org

Strategies for the Synthesis of this compound Derivatives and Analogs

Beyond multicomponent reactions, several other synthetic strategies are available for the preparation of this compound and its analogs. These methods often involve more traditional, stepwise approaches but are robust and widely applicable for synthesizing carbamates.

A primary and direct method for the synthesis of this compound involves the N-acylation of an amine with a chloroformate . In this approach, 2-aminoacetophenone (phenacylamine) is reacted with ethyl chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. This method is a standard procedure for the formation of carbamates from primary or secondary amines.

Table 3: Synthesis of this compound via Chloroformate Acylation

Amine Acylating Agent Base Solvent General Yield

Another viable strategy is the N-alkylation of a carbamate . This involves the reaction of ethyl carbamate with a phenacyl halide, such as 2-bromoacetophenone (phenacyl bromide). The nitrogen atom of the carbamate acts as a nucleophile, displacing the halide on the α-carbon of the acetophenone. This reaction is often facilitated by a base to deprotonate the carbamate, thereby increasing its nucleophilicity.

Table 4: Synthesis of this compound via Carbamate Alkylation

Carbamate Alkylating Agent Base Solvent General Yield

The synthesis of N-aryl carbamate derivatives can also be achieved through various other methods, including palladium-catalyzed cross-coupling reactions of aryl halides with sodium cyanate in the presence of an alcohol. mit.edu Additionally, isocyanate-free methods, such as the reaction of amines with cyclic carbonates or the alcoholysis of urea, provide alternative green pathways to carbamates and polyurethanes. nih.govresearchgate.netgoogle.com For instance, a process involving the reaction of an isocyanate with an alcohol, often catalyzed, is a fundamental method for urethane bond formation. google.com Phenyl isocyanate, for example, can react with ethanol to form ethyl phenylcarbamate, an analog of the target molecule.

These diverse strategies offer chemists multiple pathways to access this compound and a wide array of related derivatives, allowing for the systematic modification of the aromatic ring, the carbonyl moiety, and the urethane group to explore structure-activity relationships in various chemical contexts.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of N Phenacyl Ethyl Urethane

Photochemical Reactivity of the Phenacyl Moiety

The phenacyl portion of the molecule, characterized by a carbonyl group attached to a methylene (B1212753) group and a phenyl ring, is the primary chromophore responsible for its interaction with light. This reactivity makes phenacyl-containing compounds, including N-Phenacyl ethyl urethane (B1682113), subjects of significant interest in photochemistry and polymer science.

Photoinduced Cleavage Mechanisms and Quantum Yield Studies

The cornerstone of the phenacyl moiety's photochemical reactivity is its propensity to undergo bond cleavage upon absorption of ultraviolet (UV) light. The primary photochemical event is the excitation of the phenacyl chromophore to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. rsc.org From this excited state, the molecule can follow several deactivation pathways, including cleavage of the C-N bond connecting the phenacyl group to the urethane nitrogen.

The cleavage can proceed through two main mechanisms:

Homolytic Cleavage: The bond breaks symmetrically, yielding a phenacyl radical and an ethyl carbamate (B1207046) radical. This is a common pathway for phenacyl compounds and is crucial for initiating free-radical polymerization. itu.edu.tr

Heterolytic Cleavage: The bond breaks asymmetrically, resulting in the formation of a phenacylium cation and an ethyl carbamate anion. This pathway is particularly relevant when the phenacyl group is part of an onium salt structure and is key to initiating cationic polymerization. itu.edu.tritu.edu.tr

The efficiency of these photochemical processes is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event per photon absorbed. Studies on closely related phenacyl carbamates, such as 2,5-Dimethylphenacyl (DMP) carbamates, show that the photoreaction to release the corresponding amine proceeds with quantum yields (Φ) in the range of 0.04 to 0.09 in various solvents. rsc.org This indicates a moderate efficiency for the photodeprotection process. The primary transformation involves the liberation of a carbamic acid derivative, which subsequently decarboxylates to yield the amino compound. rsc.org

Quantum yields (Φ) for the photodeprotection of 2,5-Dimethylphenacyl (DMP) carbamates, which serve as models for N-Phenacyl ethyl urethane reactivity.

CompoundSolventQuantum Yield (Φ)Reference
DMP-anilineAcetonitrile (B52724)0.08 rsc.org
DMP-anilineMethanol0.09 rsc.org
DMP-phenylalanine methyl esterAcetonitrile0.04 rsc.org

Role of Phenacyl Groups in Photoinitiating Systems for Polymerization

The radicals and cations generated from the photo-cleavage of phenacyl compounds make them effective photoinitiators for a variety of polymerization reactions. nih.govresearchgate.net Phenacyl onium salts, in particular, are utilized as one-component photoinitiators that, upon irradiation, generate reactive species capable of starting polymerization chains. itu.edu.trnih.gov

Cationic Polymerization: The photolysis of phenacyl salts can generate strong Brønsted acids or phenacylium cations that initiate the polymerization of monomers like epoxides and vinyl ethers. itu.edu.trnih.govitu.edu.tr

Free-Radical Polymerization: Homolytic cleavage produces phenacyl radicals that can initiate the polymerization of vinyl monomers such as acrylates. itu.edu.trresearchgate.net

Zwitterionic Polymerization: Certain N-phenacylpyridinium salts have been shown to be effective initiators for the zwitterionic polymerization of cyanoacrylates. acs.org

The versatility of phenacyl derivatives as photoinitiators stems from their ability to produce different types of initiating species depending on the molecular structure and reaction conditions. researchgate.netacs.org

Investigation of Tautomerization Behaviors upon Irradiation

Certain phenacyl derivatives, especially phenacylpyridinium salts, exhibit keto-enol tautomerism. nih.govitu.edu.tr The keto form is typically colorless, while the enol form can be colored. itu.edu.tr Research on phenacyl benzoylpyridinium salts has shown that a reversible keto-enol tautomerization process can be observed, with the solution changing from pink (enol form) to colorless (keto form). itu.edu.tr Irradiation can influence this equilibrium. Upon irradiation with UV light, the absorption band corresponding to the enol form diminishes, while the absorption of the keto form increases, indicating a photo-induced shift towards the keto tautomer. itu.edu.tr It is the keto form that is primarily responsible for undergoing photolysis to generate the reactive species that initiate polymerization. itu.edu.tr

Reactivity of the Urethane Functional Group

The urethane (or carbamate) linkage in this compound consists of a carbonyl group bonded to both an ether oxygen and an amine nitrogen. This functional group has its own characteristic reactivity, which is distinct from the photochemical nature of the phenacyl moiety.

Hydrolytic Stability and Degradation Mechanisms of the Carbamate Linkage

Hydrolysis, which is the cleavage of the bond by reaction with water, can be catalyzed by acids or bases. nih.govmdpi.com Under basic conditions, the degradation of secondary carbamates like this compound is proposed to occur via a bimolecular acyl-carbon cleavage (BAC2) mechanism. nih.govmdpi.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the urethane group. nih.gov This initial attack forms a tetrahedral intermediate, which then collapses, cleaving the C-O bond.

The ultimate products of hydrolysis are the parent alcohol (which in this case would be a phenacyl-substituted amino alcohol after rearrangement/reduction of the initial product), and an ethyl carbamic acid intermediate. Carbamic acids are generally unstable and readily decompose to yield the corresponding amine (ethylamine) and carbon dioxide. andersondevelopment.commdpi.comnih.gov The rate of hydrolysis is influenced by factors such as temperature and pH. uantwerpen.be

General order of hydrolytic resistance for common polymer linkages.

LinkageRelative Hydrolytic StabilityReference
EtherHigh andersondevelopment.com
Urethane (Carbamate)Moderate andersondevelopment.com
Urea (B33335)Moderate andersondevelopment.com
EsterLow andersondevelopment.com

Nucleophilic Additions and Substitutions at the Urethane Carbonyl

The carbonyl carbon of the urethane group is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. acs.org This makes it susceptible to attack by nucleophiles. The hydrolysis described above is a prime example of a nucleophilic acyl substitution reaction where water or hydroxide acts as the nucleophile. nih.gov

The synthesis of urethanes itself is a classic example of a nucleophilic addition reaction, where an alcohol's oxygen atom attacks the highly electrophilic carbon of an isocyanate group. vaia.comlibretexts.org While the resulting urethane bond is relatively stable, it can still undergo reactions with strong nucleophiles. For example, aminolysis (reaction with an amine) can occur, leading to the formation of a urea and the release of the alcohol component. The reactivity of the urethane carbonyl towards nucleophiles is a fundamental aspect of its chemistry, governing both its synthesis and its degradation pathways. acs.orgchemeurope.com

Reactions Involving the Ketone Functionality of the Phenacyl Group

The ketone carbonyl within the phenacyl group is a primary site of reactivity in this compound. As an electrophilic center, it is susceptible to attack by a wide array of nucleophiles, leading to addition and condensation products.

Carbonyl Condensation and Addition Reactions

The carbonyl carbon of the phenacyl group is electrophilic and serves as a site for addition reactions by various nucleophiles. vanderbilt.edu Carbonyl condensation reactions, a cornerstone of carbon-carbon bond formation, involve the reaction of a carbonyl compound with an enolate nucleophile. libretexts.org While the methylene protons adjacent to the nitrogen in this compound are not typically activated for enolate formation, the ketone itself can act as an electrophilic acceptor for other enolates or nucleophiles.

Key condensation and addition reactions applicable to the phenacyl ketone include:

Aldol-Type Reactions : In a mixed aldol (B89426) reaction, an enolate generated from a different ketone or aldehyde can attack the phenacyl carbonyl, leading to a β-hydroxy ketone product after workup. libretexts.org

Wittig Reaction : The ketone can react with a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene. vanderbilt.edu

Grignard and Organolithium Reactions : Organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) can add to the carbonyl carbon to form a tertiary alcohol upon acidic workup. vanderbilt.edu

Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to the ketone, followed by dehydration to yield an α,β-unsaturated product. rsc.org This reaction is often facilitated by base catalysts. rsc.org

The following table summarizes these potential reactions:

Reaction TypeReagent(s)Expected Product Structure
Mixed Aldol AdditionAldehyde/Ketone Enolate, Baseβ-Hydroxy Ketone
Wittig ReactionPhosphonium Ylide (Ph₃P=CR₂)Alkene
Grignard AdditionGrignard Reagent (R-MgX), then H₃O⁺Tertiary Alcohol
Knoevenagel CondensationActive Methylene Compound, Baseα,β-Unsaturated Dinitrile/Ester

Mechanistic Studies of α-Dicarbonyl Cleavage by Phenacyl-Derived Carbene Species

The phenacyl moiety is critical in the reactivity of certain N-heterocyclic carbenes (NHCs) used to break advanced glycation end-product (AGE) crosslinks. Mechanistic studies on N-phenacyl-derived thiazolium salts, such as ALT-711, demonstrate a unique capability to cleave α-dicarbonyl compounds. Current time information in Bangalore, IN. These phenacyl-derived species form carbene intermediates that are proposed to be particularly effective at α-dicarbonyl clearance. nih.gov

Systematic investigations reveal that N-phenacyl-derived thiazolium carbenes cleave α-diketones more efficiently than their N-benzyl-substituted counterparts. nih.gov The mechanism is believed to be distinct from that of other NHCs. Current time information in Bangalore, IN.nih.gov Key findings from these studies include:

Enhanced Efficiency : The combination of a thiazolium scaffold and an N-phenacyl substituent on the NHC precursor is crucial for efficient α-dicarbonyl cleavage. nih.gov

Distinct Mechanistic Pathway : Evidence suggests that N-phenacyl and N-benzyl-derived NHCs cleave dicarbonyls through different mechanisms. nih.gov

Reaction with α-Keto Aldehydes : N-phenacylthiazolium carbenes react rapidly with α-keto aldehydes, such as methylglyoxal, to form stable cyclic diol adducts. Current time information in Bangalore, IN. This reaction scavenges the reactive dicarbonyl species and is not observed with other types of NHC precursors. nih.gov

This specialized reactivity suggests that the electronic properties conferred by the phenacyl group play a direct role in the carbene's ability to interact with and break the C-C bond of α-dicarbonyl substrates, a process of significant interest in mitigating the pathological effects of AGEs. Current time information in Bangalore, IN.

Derivatization Chemistry for Structural and Functional Modulation

The structure of this compound offers multiple avenues for derivatization to modulate its physical, chemical, and functional properties. Modifications can be targeted at the urethane nitrogen, the phenacyl ketone, or the aromatic ring.

Acylation and Alkylation Strategies for Urethane Nitrogen

The nitrogen atom of the urethane group in this compound is part of an N-acyl carbamate system, flanked by two carbonyl groups (one from the phenacyl moiety and one from the carbamate). This electronic arrangement significantly reduces the nucleophilicity of the nitrogen compared to a simple amine or urethane. However, the N-H proton becomes acidic. srtmun.ac.in

Therefore, derivatization at the nitrogen typically proceeds via a two-step strategy:

Deprotonation : The N-H proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate, or strong amine bases) to generate a nucleophilic nitrogen anion. srtmun.ac.in

Nucleophilic Attack : The resulting anion can then be reacted with an electrophile, such as an alkyl halide or an acyl chloride, to achieve N-alkylation or N-acylation, respectively.

This approach is analogous to the N-alkylation of lactams with phenacyl halides to produce N-phenacyl lactams. researchgate.netarkat-usa.org While direct acylation of urethane groups can occur, it is often a slow process. osti.gov The deprotonation strategy provides a more reliable route for introducing a wide variety of substituents onto the urethane nitrogen, enabling fine-tuning of the molecule's steric and electronic properties.

Modification of the Phenacyl Ketone and Aromatic Ring

Both the ketone and the aromatic ring of the phenacyl group are amenable to a range of chemical modifications.

Ketone Modifications: The phenacyl ketone can be transformed into various other functional groups using standard organic reactions. The phenacyl group is notably used as a photolabile protecting group, where irradiation leads to cleavage. wikipedia.orgresearchgate.net

Reaction TypeReagent(s)Product Functional Group
ReductionNaBH₄, LiAlH₄Secondary Alcohol
Reductive AminationAmine (R-NH₂), NaBH₃CNSecondary Amine
Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)Ester (Phenyl Benzoate)
OximationHydroxylamine (NH₂OH)Oxime
Photochemical CleavageUV Light (e.g., 300-350 nm)Cleavage products (e.g., Phenylacetic acid)

Aromatic Ring Modifications: The aromatic ring of the phenacyl group can undergo electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The acetyl group (-COCH₃) is a well-established deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. The phenacyl group (-COCH₂-R) is expected to behave similarly, directing incoming electrophiles to the meta-positions (C3 and C5) of the phenyl ring. wikipedia.org

Reaction TypeReagent(s)Expected Major Product
NitrationHNO₃, H₂SO₄N-(meta-Nitrophenacyl) ethyl urethane
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃N-(meta-Bromophenacyl) or N-(meta-Chlorophenacyl) ethyl urethane
SulfonationFuming H₂SO₄N-(meta-Sulfophenacyl) ethyl urethane
Friedel-Crafts AcylationRCOCl, AlCl₃N-(meta-Acylphenacyl) ethyl urethane

These derivatization strategies allow for the synthesis of a library of this compound analogs with tailored properties for various applications in synthetic chemistry and materials science.

Advanced Analytical and Spectroscopic Characterization in N Phenacyl Ethyl Urethane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of N-Phenacyl ethyl urethane (B1682113) by mapping the magnetic environments of its constituent atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The expected signals for N-Phenacyl ethyl urethane are distinct and informative. The aromatic protons of the phenacyl group typically appear in the downfield region, from 7.4 to 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring and the adjacent carbonyl group. The methylene (B1212753) protons (CH₂) situated between the ketone and the nitrogen atom are expected to resonate as a singlet around 5.3 ppm, shifted downfield by both adjacent electron-withdrawing groups.

The ethyl group of the urethane moiety gives rise to a characteristic quartet and triplet pattern. The methylene protons (-O-CH₂-) are anticipated to appear as a quartet around 4.2 ppm, coupled to the neighboring methyl protons. These methyl protons (-CH₃) would, in turn, appear as a triplet further upfield, around 1.3 ppm. The N-H proton of the urethane linkage is expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is typically found between 5.0 and 6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on analogous structures and chemical shift theory.)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (ortho)~7.9Doublet
Aromatic-H (meta, para)~7.4 - 7.6Multiplet
N-H~5.5Broad Singlet
CO-CH₂-N~5.3Singlet
O-CH₂-CH₃~4.2Quartet
O-CH₂-CH₃~1.3Triplet

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, two distinct carbonyl carbon signals are expected. The ketonic carbonyl (Ph-C=O) is typically the most downfield, predicted to be around 194 ppm. The urethane carbonyl (N-C=O) would appear slightly upfield, around 155-156 ppm.

The aromatic carbons of the phenyl group will produce several signals in the 128-135 ppm range. The carbon of the methylene group (-CH₂-) attached to the nitrogen is expected around 48-50 ppm. Within the ethyl group, the methylene carbon (-O-CH₂-) is predicted to resonate near 61 ppm, while the terminal methyl carbon (-CH₃) would be found in the upfield region, around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on analogous structures and chemical shift theory.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl C =O~194
Urethane N(C =O)O~155
Aromatic C (quaternary)~134
Aromatic C-H~128 - 134
O-C H₂-CH₃~61
CO-C H₂-N~49
O-CH₂-C H₃~14

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is characterized by several key absorption bands. A prominent feature is the N-H stretching vibration of the secondary amide in the urethane group, which typically appears as a sharp peak around 3300-3350 cm⁻¹.

The carbonyl (C=O) stretching region is particularly diagnostic, expected to show two distinct peaks. The ketonic carbonyl stretch is anticipated around 1690 cm⁻¹, while the urethane carbonyl stretch generally appears at a higher frequency, around 1700-1720 cm⁻¹. The difference in frequency is due to the influence of the adjacent nitrogen and oxygen atoms on the urethane carbonyl bond. Other significant peaks include the aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, the N-H bending vibration near 1530 cm⁻¹, and the C-O stretching of the ester group in the 1200-1250 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
N-H (Urethane)Stretch3300 - 3350
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2980
C=O (Urethane)Stretch1700 - 1720
C=O (Ketone)Stretch~1690
N-H (Urethane)Bend~1530
C-O (Ester)Stretch1200 - 1250

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₁₁H₁₃NO₃), the calculated molecular weight is 207.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 207.

The fragmentation pattern offers further structural confirmation. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl groups and the urethane nitrogen. A prominent fragment is the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is characteristic of phenacyl-containing compounds. Another expected fragmentation is the cleavage of the C-N bond, leading to the formation of the phenacyl cation (C₆H₅COCH₂⁺) at m/z 119. Other fragments corresponding to the loss of the ethoxy group (-OC₂H₅, M-45) or the entire ethyl carbamate (B1207046) moiety could also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zIdentity of Fragment
207[M]⁺ (Molecular Ion)
119[C₆H₅COCH₂]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Chromatographic Separation Techniques

Chromatographic methods are essential for verifying the purity of synthesized this compound and for isolating it from reaction mixtures.

HPLC is the primary technique for assessing the purity of this compound. A common approach would utilize a reverse-phase method, typically with a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allowing for the efficient separation of the target compound from any starting materials, byproducts, or impurities. Detection is typically achieved using a UV detector, set to a wavelength where the phenyl chromophore exhibits strong absorbance (e.g., ~254 nm). The purity is determined by integrating the area of the peak corresponding to this compound relative to the total area of all observed peaks.

Regarding chiral resolution, it is important to note that this compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography is not applicable for its separation into enantiomers. The technique would only become relevant if the compound were used to derivatize a chiral analyte or if a chiral center were introduced into its structure through subsequent modification.

Gas Chromatography (GC) for Volatile Analysis and Quantitative Determination

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of urethane research, GC, often coupled with a mass spectrometer (GC-MS), is utilized for purity assessment and quantitative analysis. For a compound like this compound, GC could theoretically be used to determine its purity after synthesis by separating it from starting materials, byproducts, and residual solvents. The retention time would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). Quantitative determination would involve creating a calibration curve with known concentrations of a pure standard.

While specific GC methods for this compound are not documented, methodologies for similar compounds, such as ethyl carbamate in alcoholic beverages, have been extensively developed. These methods often involve sample extraction followed by analysis on a capillary GC column with a detector like a flame ionization detector (FID) or a mass spectrometer.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for understanding the thermal properties of materials.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC analysis would reveal key thermal transitions such as its melting point (as an endothermic peak) and potentially its glass transition temperature or any polymorphic transitions. The enthalpy of fusion could also be calculated from the melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. A TGA thermogram of this compound would indicate its thermal stability and decomposition profile. The onset temperature of decomposition would provide information about the compound's stability, and the residual mass at the end of the analysis would indicate the amount of non-volatile residue.

Research on various polyurethanes frequently employs DSC and TGA to characterize their thermal properties, which are critical for their application. For instance, studies on poly(ether amide urethane)s have reported initial decomposition temperatures and melting points determined by these techniques. dtic.mil

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. For a newly synthesized batch of this compound (C₁₁H₁₃NO₃), elemental analysis would be performed to verify its empirical formula. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and correct stoichiometry.

Table 1: Theoretical Elemental Composition of this compound (C₁₁H₁₃NO₃)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Weight Percentage (%)
Carbon C 12.01 11 132.11 63.76
Hydrogen H 1.01 13 13.13 6.34
Nitrogen N 14.01 1 14.01 6.76
Oxygen O 16.00 3 48.00 23.17

| Total | | | | 207.25 | 100.00 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique primarily used to determine the molecular weight distribution of polymers. It separates molecules based on their size in solution. While GPC is a standard method for characterizing polyurethane polymers, its application to a small molecule like this compound would not be for molecular weight determination in the traditional sense. For a small molecule, GPC could potentially be used for purification or to analyze its aggregation behavior in solution, but it is not the standard method for determining its molecular weight. The molecular weight of this compound would be definitively determined by mass spectrometry.

In the broader context of urethane chemistry, GPC is indispensable for analyzing polyurethane prepolymers and polymers, providing crucial information on number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl carbamate

Theoretical and Computational Investigations of N Phenacyl Ethyl Urethane Systems

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways involved in the synthesis of urethanes. mdpi.comresearchgate.net These computational methods allow for the mapping of the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products.

For the formation of urethane (B1682113) linkages, computational studies have explored various mechanisms, including catalyst-free and catalyzed pathways. mdpi.comacs.orgnih.gov Key aspects of these investigations include:

Transition State (TS) Identification: Calculations can locate and characterize the geometry and energy of transition states—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a critical factor in reaction kinetics. For urethane formation, this involves modeling the bond-forming and proton-transfer steps. mdpi.comnih.gov

Mechanism Distinction: Theoretical models can distinguish between different possible mechanisms, such as a concerted pathway (where bond formation and proton transfer occur simultaneously) or a stepwise pathway (involving one or more intermediates). nih.gov DFT calculations have shown that catalyst-free urethane formation often proceeds through a concerted mechanism involving a reactant complex, a transition state, and the final product. mdpi.com

Catalytic Effects: The role of catalysts can be explicitly modeled. Studies have shown that catalysts, such as amines or acids, can significantly lower the activation energy barrier by stabilizing the transition state. mdpi.comacs.orgnih.gov Computational models can elucidate how the catalyst interacts with the reactants, for example, through proton transfer or by activating the isocyanate group. acs.orgresearchgate.net

Solvent Effects: The influence of the solvent on the reaction pathway can be incorporated into calculations using implicit or explicit solvent models. This is crucial as the solvent can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction's energetic profile. researchgate.net

By applying these quantum chemical methods to the specific synthesis of N-Phenacyl ethyl urethane, researchers can predict the most likely reaction mechanism, understand the role of different reagents and catalysts, and optimize reaction conditions for improved yield and efficiency.

Molecular Modeling and Conformational Analysis

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular modeling and conformational analysis are computational techniques used to explore these different spatial arrangements (conformers) and identify the most stable, low-energy structures. nih.gov

The process typically involves several steps:

Exploration of the Potential Energy Surface (PES): A systematic search of the molecule's potential energy surface is performed to generate a wide range of possible conformations. nih.govacs.org This can be achieved by systematically rotating dihedral angles associated with flexible bonds. q-chem.comjoaquinbarroso.comepfl.ch This initial exploration can utilize less computationally intensive methods like molecular mechanics force fields. nih.gov

Geometry Optimization: The conformations generated during the PES scan are then subjected to geometry optimization using more accurate quantum mechanical methods, such as DFT. acs.org This process refines the structure of each conformer, bringing it to the nearest local energy minimum on the potential energy surface.

Energy Calculation and Population Analysis: The relative energies of all optimized conformers are calculated. The most stable conformer is the one with the lowest energy. Based on these relative energies, the Boltzmann population of each conformer at a given temperature can be determined, providing insight into which structures are most likely to be present under experimental conditions.

Computational Approaches to Predicting Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, providing a powerful tool for structure verification and interpretation of experimental data. nih.gov DFT calculations are widely used to simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. dtic.milnih.gov

Infrared (IR) Spectroscopy Prediction: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. dtic.milyoutube.comdtic.mil After performing a geometry optimization to find the molecule's lowest energy structure, a frequency calculation determines the energies of its normal modes of vibration. dtic.mil Each vibrational mode that results in a change in the molecule's dipole moment is IR active and corresponds to an absorption peak in the IR spectrum. The calculated frequencies and their corresponding intensities can be plotted to produce a theoretical spectrum that can be compared directly with experimental results. dtic.mil

Below is a table of hypothetical calculated IR frequencies for key functional groups in this compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching~3300-3400
C=O (Urethane)Stretching~1700-1730
C=O (Ketone)Stretching~1680-1700
C-NStretching~1200-1250
Aromatic C=CStretching~1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry in structural elucidation. nih.govrsc.orgconicet.gov.arimist.ma The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating the isotropic magnetic shielding tensors of nuclei in a molecule. rsc.orgimist.mamdpi.com

The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). The equation used is: δ_sample = σ_TMS - σ_sample

This approach allows for the assignment of complex spectra and can be invaluable in distinguishing between different isomers or conformers. rsc.org

The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃Terminal methyl~1.2-1.4~14-16
Ethyl CH₂Methylene (B1212753)~4.1-4.3~61-63
Phenacyl CH₂Methylene~4.8-5.0~45-48
Aromatic C-HOrtho, Meta, Para~7.4-8.0~127-135
Urethane N-HAmide proton~7.5-8.5N/A
Carbonyl (Urethane)C=ON/A~155-158
Carbonyl (Ketone)C=ON/A~195-198
Aromatic C (ipso)Phenyl ringN/A~136-138

By comparing these computationally predicted spectra with experimental data, scientists can confirm the structure of this compound and gain a more detailed understanding of its electronic and geometric properties.

Applications and Advanced Materials Science Involving N Phenacyl Ethyl Urethane

Role as Intermediates and Building Blocks in Complex Organic Synthesis

While specific literature on N-phenacyl ethyl urethane (B1682113) as a direct intermediate is not extensively available, its constituent parts, the phenacyl moiety and the urethane group, are fundamental building blocks in organic synthesis. Phenacyl bromide, a common precursor to the phenacyl group, is a versatile reagent used in the synthesis of a wide array of heterocyclic compounds, including oxazoles, thiazoles, and benzofurans. sci-hub.ru

The synthesis of N-acylurethanes can be achieved through the reaction of N-acyl isocyanates with alcohols under mild conditions. acs.org This suggests a potential synthetic route to N-phenacyl ethyl urethane through the reaction of a phenacyl-containing isocyanate with ethanol or, more directly, through the N-acylation of ethyl carbamate (B1207046) with a phenacyl halide, such as phenacyl bromide. The reaction between ethyl (2-carbamothioylphenyl)carbamate and substituted phenacyl bromides has been demonstrated to produce complex heterocyclic structures, highlighting the reactivity of the phenacyl group with urethane-related moieties. nih.goviucr.org

The resulting this compound molecule would possess a reactive carbonyl group and an N-H bond, making it a potentially valuable intermediate for further chemical transformations and the construction of more complex molecular architectures.

Development of Specialty Polymers and Coatings

The incorporation of the phenacyl urethane structure into polymers allows for the development of specialty materials with unique, stimulus-responsive properties.

Photoresponsive Polymer Systems Incorporating Phenacyl Moieties

The phenacyl group is a well-known photolabile moiety that can undergo cleavage upon exposure to UV radiation. This property has been harnessed to create photoresponsive polymer systems. When phenacyl groups are incorporated into the polymer backbone or as side chains, irradiation can lead to polymer degradation or the release of attached molecules. google.com This photo-induced cleavage is a key feature in designing materials for applications such as photolithography, controlled drug release, and self-healing materials.

Research has demonstrated the synthesis of photoresponsive polyesters containing alkoxyphenacyl chromophores along the polymer chain. These polymers exhibit efficient photoinduced chain scission when irradiated with UV light.

Polymer TypeChromophoreStimulusOutcome
PolyestersAlkoxyphenacylUV Irradiation (300 nm)Chain Scission
CopolymersPhenacyl Ester DerivativesUV IrradiationDegradation

This table summarizes the types of photoresponsive polymers incorporating phenacyl moieties and their response to UV light.

Design of Degradable Polymer Architectures via Phenacyl Ester Derivatives

The photodegradable nature of the phenacyl group has been specifically utilized in the design of degradable polymer architectures. By incorporating phenacyl ester derivatives into the polymer backbone, researchers have created polymers that degrade on demand upon UV exposure. This approach allows for the controlled breakdown of polymeric materials, which is highly desirable for applications in temporary medical implants, environmentally friendly plastics, and photoresists.

A study on UV-triggered degradation of polymers utilized phenacyl ester derivatives as monomers and cross-linkers. The resulting polymers showed a steady decrease in molecular weight over time with UV exposure, confirming degradation triggered by the phenacyl ester derivatives.

Integration into Non-Isocyanate Polyurethane (NIPU) Materials

Non-isocyanate polyurethanes (NIPUs) are a class of polyurethanes synthesized without the use of toxic isocyanates, making them a more environmentally friendly alternative to traditional polyurethanes. semanticscholar.org The synthesis of NIPUs often involves the reaction of cyclic carbonates with amines, resulting in polyhydroxyurethanes.

While there is no direct evidence of this compound being integrated into NIPUs, the functional groups present in the molecule offer potential pathways for its incorporation. For instance, if this compound were modified to contain hydroxyl or amine groups, it could be used as a monomer or a chain extender in NIPU synthesis. This would allow for the introduction of the photoresponsive phenacyl group into the NIPU matrix, creating photo-degradable or photo-crosslinkable NIPU materials. The synthesis of urethane diols through a non-isocyanate approach and their subsequent use in coatings demonstrates the feasibility of incorporating functional urethane monomers into polymer networks. nih.gov

Application as Advanced Derivatizing Agents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, for example, by enhancing its detectability. Phenacyl compounds, such as phenacyl bromide, are effective derivatizing agents for carboxylic acids, converting them into phenacyl esters. libretexts.org These esters exhibit strong UV absorbance, which significantly enhances their detection in High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov

Given this precedent, this compound could potentially serve as a derivatizing agent for specific functional groups. The presence of the urethane moiety could influence its reactivity and selectivity towards certain analytes. For instance, it could be designed to react with specific functional groups, thereby introducing the UV-active phenacyl chromophore and enabling sensitive detection.

Derivatizing AgentAnalyteDetection Method
Phenacyl BromideCarboxylic AcidsHPLC-UV
p-Bromophenacyl BromideCarboxylic AcidsHPLC-UV
Phenyl IsocyanatePrimary and Secondary AminesHPLC-UV

This table lists common derivatizing agents and the analytes they are used for, along with the detection method.

Chemical Tools for Investigating Specific Chemical Interactions (e.g., AGEs Crosslink Breaking Analogs)

Advanced Glycation End-products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They are implicated in the aging process and in the complications of diabetes. A key feature of AGEs is their ability to form cross-links between proteins, leading to tissue stiffness and damage.

Certain phenacyl compounds have been investigated for their potential to break these AGE cross-links. The prototypical "AGE breaker" is N-phenacylthiazolium bromide (PTB). nih.govdiabetesjournals.orgsci-hub.seresearchgate.net The proposed mechanism involves the thiazolium ring acting as a nucleophile to attack the dicarbonyl cross-link, leading to its cleavage. diabetesjournals.org

While this compound is not a thiazolium salt and would not operate by the same mechanism, the presence of the phenacyl group is significant. The carbonyl group of the phenacyl moiety is a key structural feature in these AGE breakers. Although this compound lacks the specific catalytic heterocycle of PTB, its structural similarity to the active part of these molecules suggests it could serve as a model compound or a starting point for the design of new AGE cross-link breaking analogs with different mechanisms of action.

Future Research Directions and Emerging Areas

Sustainable and Green Chemistry Approaches for N-Phenacyl Ethyl Urethane (B1682113) Synthesis

The synthesis of urethanes and carbamates has traditionally relied on methods that are now being scrutinized through the lens of green chemistry. Future research into the synthesis of N-Phenacyl ethyl urethane will undoubtedly prioritize the development of more sustainable and environmentally benign pathways, moving away from hazardous reagents like phosgene.

Several promising strategies for the green synthesis of N-substituted carbamates could be adapted for this compound. One major focus is the utilization of carbon dioxide (CO2) as a renewable C1 feedstock. Recent methodologies have demonstrated the effective synthesis of N-substituted carbamic acid esters from low concentrations of CO2, mimicking industrial exhaust gas. acs.org Another approach involves using urea (B33335) as a stable and solid carbonyl source to replace phosgene, which can react with amines and alcohols over reusable solid catalysts. rsc.orgrsc.org Research has shown that a TiO2–Cr2O3/SiO2 catalyst can facilitate this transformation with high yields (95-98%), and the catalyst can be reused without significant loss of activity. rsc.orgrsc.org

Additionally, metal-free and solvent-minimized approaches are gaining traction. A novel, cost-effective method involves the direct conversion of tert-butoxycarbonyl (Boc)-protected amines into a wide range of carbamates using only tert-butoxide lithium as a base, completely avoiding hazardous reagents and metal catalysts. nih.gov Another green route is the Hofmann rearrangement of aromatic amides using environmentally friendly oxidants like oxone. nih.gov These methods represent significant advancements in sustainable organic synthesis and could be tailored for the production of this compound, likely starting from a phenacyl-substituted amine precursor.

Table 1: Potential Green Synthesis Routes for N-Substituted Carbamates
MethodKey Reagents/CatalystsKey AdvantagesReference
Direct CO2 UtilizationAmines, Alcohols, DBUUses low-concentration CO2; phosgene-free. acs.org
Urea as Carbonyl SourceAmines, Urea, Alcohols, TiO2–Cr2O3/SiO2 catalystAvoids phosgene; uses a stable, solid carbonyl source; reusable catalyst. rsc.orgrsc.org
Boc-Amine ConversionBoc-protected amines, Alcohols, tert-butoxide lithiumMetal-free; avoids hazardous reagents; cost-effective. nih.gov
Green Hofmann RearrangementAromatic amides, Oxone, KCl, NaOH, AlcoholsUtilizes a green oxidation process. nih.gov

Exploration of Novel Reactivity and Catalytic Transformations

The this compound molecule possesses multiple reactive sites, including the N-H proton of the urethane, the carbonyl group of the phenacyl moiety, and the adjacent activated methylene (B1212753) group. Future research is expected to uncover novel transformations by targeting these sites with modern catalytic systems.

The N-H bond of the carbamate (B1207046) is a key site for functionalization. Studies have shown that N-acylation of carbamates can be effectively promoted by Lewis acids like ZnCl2, often under solvent-free conditions, which aligns with green chemistry principles. researchgate.netresearchgate.net This suggests a pathway for introducing further complexity onto the nitrogen atom of this compound.

The phenacyl group itself offers a rich field for exploration. It is well-established as a protecting group in peptide synthesis, particularly for cysteine residues, where it can be cleaved under mild reductive conditions using reagents such as zinc or magnesium in acetic acid. researchgate.netresearchgate.net This inherent reactivity of the phenacyl moiety could be harnessed for controlled release applications or as a handle for further synthetic transformations. The methylene carbon alpha to the phenacyl carbonyl is activated, making it susceptible to reactions like halogenation, opening avenues for subsequent functionalization. sciencemadness.org Furthermore, the electrophilic nature of this carbon (when derivatized, e.g., as in phenacyl bromide) allows for reactions with nucleophiles like pyridines to form pyridinium salts, a transformation that could be explored for creating novel functional molecules. mdpi.com

Integration into Multifunctional and Responsive Material Systems

A particularly exciting future direction for this compound lies in its potential integration into "smart" materials that respond to external stimuli. The most prominent feature of the phenacyl group in this context is its well-documented role as a photolabile protecting group (PPG), also known as a photocleavable or photoreleasable group. wikipedia.orgacs.orgnih.gov

The phenacyl moiety can be cleaved from a substrate upon irradiation with UV light, typically in the 320-350 nm range. thieme-connect.de This property has been widely used in organic synthesis and chemical biology to achieve spatial and temporal control over the release of active molecules such as carboxylic acids, phosphates, and amines. wikipedia.orgacs.org By incorporating the this compound unit into a polymer backbone or as a pendant group, it is possible to design novel photoresponsive materials. nih.gov

Potential applications include:

Photodegradable Polymers: Cleavage of the N-phenacyl bond within a polymer chain could trigger depolymerization, leading to materials that degrade on demand when exposed to light.

Photo-activated Surfaces: Surfaces functionalized with these polymers could change their properties, such as wettability or biocompatibility, upon irradiation.

Drug Delivery Systems: The phenacyl group could act as a "cage" for a therapeutic agent, which is then released at a specific site and time by applying light.

While the field of light-responsive polyurethanes has explored various photosensitive groups like azobenzene and spiropyran, the phenacyl group offers a distinct, often irreversible, cleavage mechanism that could be advantageous for applications requiring permanent changes or one-time activation. nih.gov

Table 2: Properties of the Phenacyl Group as a Photolabile Moiety
PropertyDescriptionPotential ApplicationReference
PhotocleavageThe bond connecting the phenacyl group to the nitrogen atom can be broken by UV light.Controlled release, photodegradable materials, photo-patterning of surfaces. wikipedia.orgacs.orgthieme-connect.de
Protected SubstratesCan be used to protect and later release amines (as carbamates), carboxylates, phosphates, and sulfonates.Caging of bioactive molecules, temporary modification of functional groups in polymers. wikipedia.orgacs.org
OrthogonalityCleavage is triggered by a non-chemical stimulus (light), making it compatible with other protecting groups sensitive to acid or base.Complex multistep synthesis of functional materials. thieme-connect.de

Advanced Computational Design and Predictive Modeling for this compound Derivatives

The advancement of computational chemistry and machine learning is revolutionizing how new molecules are designed and how their properties and reactivity are predicted. These in silico tools will be indispensable for exploring the vast chemical space of this compound derivatives and accelerating their development for specific applications. nih.gov

Predictive models can be employed in several key areas:

Reaction Optimization: Machine learning algorithms, trained on large datasets from high-throughput experiments, can predict the optimal conditions (catalysts, solvents, temperature) for the synthesis and transformation of this compound derivatives. digitellinc.com

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to correlate the structural features of new derivatives with their potential biological activity or material properties. nih.gov This can guide the design of new compounds, for example, by identifying moieties that enhance a desired effect, such as inhibitory activity against a specific enzyme. nih.gov

Mechanism Elucidation: Quantum mechanics (QM) calculations can provide deep insights into reaction mechanisms, such as the radical pathways involved in the photocleavage of the phenacyl group, helping to refine and improve the efficiency of the process. researchgate.net

Virtual Screening: By building computational models that link chemical structures to phenotypic profiles, researchers can virtually screen libraries of potential this compound derivatives to identify candidates with a high probability of having a desired biological effect, significantly reducing the time and cost of experimental screening. nih.gov

Through these advanced modeling techniques, the design of this compound derivatives can transition from a trial-and-error approach to a more directed and predictive science, unlocking their full potential in medicine, materials science, and beyond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.